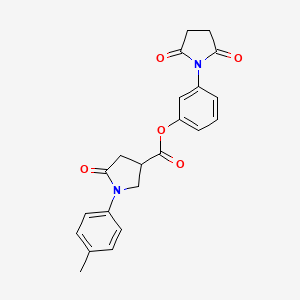![molecular formula C24H32N2O5 B4144078 1-Ethyl-4-[4-(4-phenylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4144078.png)
1-Ethyl-4-[4-(4-phenylphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(4-Biphenylyloxy)butyl]-4-ethylpiperazine oxalate is an organic compound with a complex structure, featuring a biphenyl group linked to a piperazine ring through a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[4-(4-phenylphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Biphenylyloxy Intermediate: The initial step involves the preparation of 4-(4-biphenylyloxy)butyl bromide through the reaction of 4-bromobutyl bromide with 4-hydroxybiphenyl in the presence of a base such as potassium carbonate.
Piperazine Derivative Formation: The intermediate is then reacted with 4-ethylpiperazine under reflux conditions to form 1-[4-(4-biphenylyloxy)butyl]-4-ethylpiperazine.
Oxalate Salt Formation: Finally, the piperazine derivative is treated with oxalic acid to yield the oxalate salt of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Biphenylyloxy)butyl]-4-ethylpiperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Biphenylyloxy)butyl]-4-ethylpiperazine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(4-phenylphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions of the target. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 1-[4-(4-Biphenylyloxy)butyl]-4-methylpiperazine hydrochloride
- 1-[4-(2-Biphenylyloxy)butyl]pyrrolidine oxalate
Comparison: 1-[4-(4-Biphenylyloxy)butyl]-4-ethylpiperazine oxalate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its binding affinity and specificity compared to similar compounds. The biphenyl group provides a rigid and hydrophobic structure, which is crucial for its interaction with certain molecular targets.
Properties
IUPAC Name |
1-ethyl-4-[4-(4-phenylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.C2H2O4/c1-2-23-15-17-24(18-16-23)14-6-7-19-25-22-12-10-21(11-13-22)20-8-4-3-5-9-20;3-1(4)2(5)6/h3-5,8-13H,2,6-7,14-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHGKVRNIBURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143995.png)
![1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144001.png)
![5,5-dimethyl-3-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B4144004.png)
![1-Ethyl-4-[2-[2-(4-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4144013.png)
![N-(2-methoxyethyl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide](/img/structure/B4144026.png)
![1-[2-(2-Benzylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144037.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B4144047.png)
![3'-(2,6-dimethylphenyl)-5-nitro-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4144054.png)
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4144059.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4144070.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4144081.png)


![2-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4144090.png)
